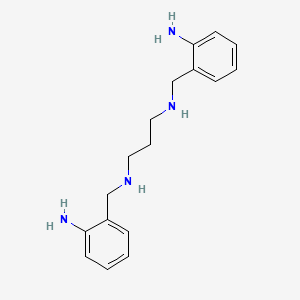
N,N'-Bis(2-aminobenzyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two aminobenzyl groups attached to a propane-1,3-diamine backbone. This compound is known for its chelating properties and is used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine typically involves the reaction of 2-aminobenzylamine with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: React 2-aminobenzylamine with a suitable protecting group to protect the amine functionalities.
Step 2: React the protected 2-aminobenzylamine with propane-1,3-diamine under anhydrous conditions.
Step 3: Remove the protecting groups to obtain the final product, N,N’-Bis(2-aminobenzyl)propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine involves its ability to chelate metal ions. This chelation process can inhibit the activity of metalloenzymes and disrupt metal-dependent biological pathways. The compound’s molecular targets include various metal ions such as copper and zinc, which are essential for the function of many enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-aminoethyl)propane-1,3-diamine
- N,N’-Bis(2-mercaptophenyl)propane-1,3-diamine
- N,N’-Bis(2,3,4-trimethoxybenzyl)propane-1,3-diamine
Uniqueness
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is unique due to its specific structure, which allows for strong chelation with metal ions. This property makes it particularly useful in applications requiring metal ion sequestration and inhibition of metalloenzymes. Its structure also provides versatility in chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
827323-05-7 |
|---|---|
Fórmula molecular |
C17H24N4 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N,N'-bis[(2-aminophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19/h1-4,6-9,20-21H,5,10-13,18-19H2 |
Clave InChI |
BBLXIWSQWQHTGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



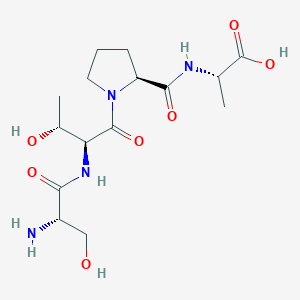
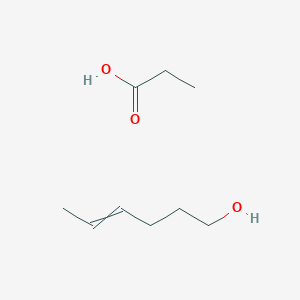

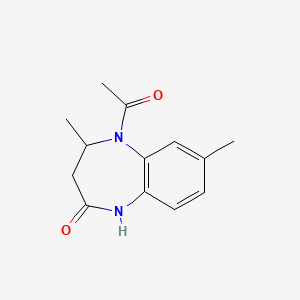
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
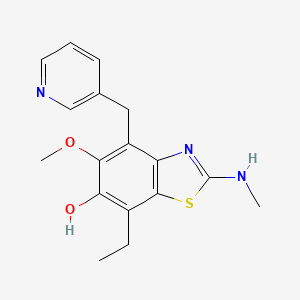
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)



